N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is an organic compound characterized by its complex molecular structure and significant chemical properties. It belongs to the class of substituted benzamides, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound exhibits notable biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-bromo-3-(trifluoromethyl)aniline and 3-methyl-4-nitrobenzoyl chloride. Its synthesis is documented in several chemical databases and research articles, highlighting its relevance in organic synthesis and drug development .
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is classified as:
The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide typically involves:
The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product. Typically, reactions are carried out under controlled temperatures to prevent side reactions.
The molecular structure of N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide can be represented by its two-dimensional structural formula, which highlights the arrangement of atoms within the molecule. The key features include:
The structural data includes:
CC(C(=O)N(C1=C(C=C(C=C1Br)[N+](=O)[O-])C(F)(F)F))
InChI=1S/C16H14BrF3N2O3/c1-10(19,5-12)9(18)16(20,21)6-2-3-8(17(22)23)7(4-6)11(13,14)15/h2-8,19H,1H3,(H,22,23)/t10-/m0/s1
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide can participate in several chemical reactions:
These reactions typically require specific catalysts or reagents and may involve varying temperatures and solvents to optimize yields.
The mechanism of action for N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with biological targets, which may include enzymes or receptors related to disease pathways.
Research indicates that compounds with similar structures often exhibit anti-inflammatory or anticancer properties due to their ability to inhibit specific cellular pathways. Detailed studies involving in vitro and in vivo assays are necessary to elucidate the precise mechanisms.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide.
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide has potential applications in various scientific fields:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: